1-(5-Bromo-2-(2-methoxyethoxy)phenyl)ethanone

Description

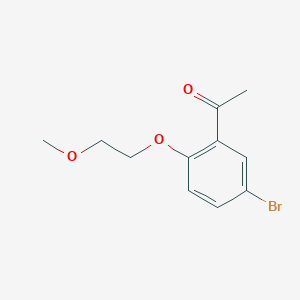

1-(5-Bromo-2-(2-methoxyethoxy)phenyl)ethanone is a brominated acetophenone derivative characterized by a methoxyethoxy substituent at the 2-position and a bromine atom at the 5-position of the phenyl ring. These compounds are frequently employed in the development of antifungal, antimicrobial, and anti-inflammatory agents due to their reactivity and ability to form diverse derivatives .

Properties

IUPAC Name |

1-[5-bromo-2-(2-methoxyethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-8(13)10-7-9(12)3-4-11(10)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJWQRUCBUEQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromo-2-(2-methoxyethoxy)phenyl)ethanone is a compound of significant interest due to its diverse biological activities. This article synthesizes the available research findings, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H13BrO3

- Molecular Weight : 287.13 g/mol

- CAS Number : 39503-61-2

The compound features a brominated phenyl ring with a methoxyethoxy substituent, which influences its biological interactions and solubility.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including:

- Protein Tyrosine Phosphatases (PTPs) : The compound acts as an inhibitor of PTPs, which play critical roles in cell signaling pathways related to growth and differentiation.

- Matrix Metalloproteinase-9 (MMP-9) : It has been shown to inhibit MMP-9 activity by modulating signaling pathways such as NF-κB and MAPK, crucial for cancer cell migration and invasion .

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. A study demonstrated that it significantly inhibited the migration of human fibrosarcoma HT1080 cells in a dose-dependent manner. The compound's ability to suppress MMP-9 expression suggests potential applications in cancer therapy, particularly in preventing metastasis .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to suppress pro-inflammatory responses by inhibiting the phosphorylation of key proteins involved in inflammatory signaling pathways, such as p38 MAPK and JNK . This activity could be beneficial in treating conditions characterized by chronic inflammation.

This compound interacts with various enzymes and proteins, influencing their activities:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress responses, potentially leading to increased oxidative stress within cells.

- Cellular Effects : It affects cellular processes by altering gene expression related to apoptosis and the cell cycle, indicating a multifaceted role in cellular regulation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-Bromo-2-(2-methoxyethoxy)phenyl)ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of bromodomain and extraterminal (BET) inhibitors have shown promising results in targeting acute myeloid leukemia (AML) cells. The structure of this compound suggests potential interactions with BET proteins, which are critical in cancer progression due to their role in regulating gene expression related to cell growth and survival .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 640 | MV4;11 (AML) |

| Compound B | 370 | BRD4(1) |

| This compound | TBD | TBD |

Inhibition of BET Proteins

The compound's structural features allow it to potentially bind to the bromodomains of BET proteins. This binding can inhibit their function, leading to decreased cancer cell proliferation. Studies have shown that brominated compounds often enhance the binding affinity due to increased hydrophobic interactions within the protein's binding pocket .

Bioisosterism in Drug Design

The concept of bioisosterism plays a critical role in modifying existing drugs to improve their efficacy and reduce side effects. The presence of the bromine atom in this compound can be strategically replaced or modified to enhance biological activity while maintaining similar physicochemical properties .

Development of Functional Materials

Due to its unique chemical structure, this compound could be utilized in creating functional materials such as polymers or nanomaterials with specific properties like enhanced conductivity or photostability.

Potential Applications:

- Organic light-emitting diodes (OLEDs)

- Photovoltaic devices

- Sensors

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Br) and electron-donating groups (e.g., OCH3, OCH2CH2OCH3) influences reactivity and stability. For example, bromination at the α-position (adjacent to the ketone) increases molecular weight and polarity .

- Solubility : Methoxyethoxy and benzyloxy substituents enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for reaction optimization .

Antifungal and Antimicrobial Activity

- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa): Exhibited potent antifungal activity against Fusarium oxysporum (ED50 = 8 μg/mL), comparable to the standard fungicide Bavistin .

- Benzofuran Derivatives: Compounds like 1-(5-Bromo-2-(3-chlorophenyl)benzofuran-7-yl)ethanone oxime (208d) showed enhanced antifungal activity upon oxime formation, likely due to improved bioavailability .

- Piperazine-containing Derivatives: 1-(4-(4-Ethylpiperazin-1-yl)phenyl)ethanone analogs demonstrated moderate antibacterial activity against E. coli and S. aureus, attributed to the piperazine moiety’s ability to disrupt microbial cell membranes .

Anti-inflammatory and Antioxidant Activity

Key Reaction Pathways:

Nucleophilic Substitution: Example: Synthesis of 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone via K2CO3-mediated coupling of 2-bromo-1-(4-ethoxy-3-methoxyphenyl)ethanone with 2-methoxyphenol (76% yield) .

Condensation Reactions: Schiff base formation between 1-(3-aminophenyl)ethanone and aryl aldehydes to generate antifungal agents .

Oxime Formation :

- Conversion of ketones to oximes (e.g., 207e → 208e) using NH2OH·HCl in pyridine, improving biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.